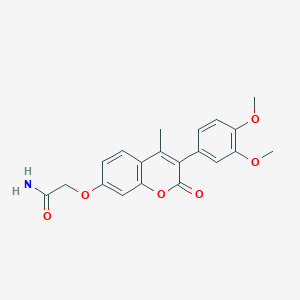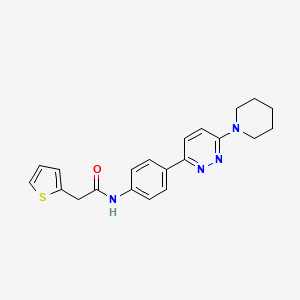
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it has been proposed that it exerts its biological activity by modulating various signaling pathways in cells. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis by targeting specific proteins involved in the cell cycle and apoptosis. In inflammation, it has been shown to inhibit the production of inflammatory cytokines by modulating the activity of transcription factors. In neurological disorders, it has been shown to modulate the activity of neurotransmitters and receptors.
Biochemical and Physiological Effects:
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce inflammation and oxidative stress by inhibiting the production of inflammatory cytokines and reactive oxygen species. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of neurotransmitters and receptors.
実験室実験の利点と制限
The advantages of using N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various conditions. However, the limitations of using N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which may limit its applications in certain fields of research.
将来の方向性
There are several future directions for the research of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide. In medicine, it can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it can be further investigated as a potential pesticide and herbicide for crop protection. In material science, it can be further studied as a potential precursor for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can be further elucidated to better understand its biological activity and potential applications.
合成法
The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves the reaction of 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base. The reaction proceeds via nucleophilic substitution and subsequent cyclization to form the desired product. The synthesis method has been optimized to obtain high yields and purity of the product.
科学的研究の応用
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has shown potential applications in various fields of scientific research. In medicine, it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been investigated as a potential pesticide and herbicide due to its herbicidal and insecticidal properties. In material science, it has been studied as a potential precursor for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(15-18-5-4-14-27-18)22-17-8-6-16(7-9-17)19-10-11-20(24-23-19)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBUILPGXNYTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


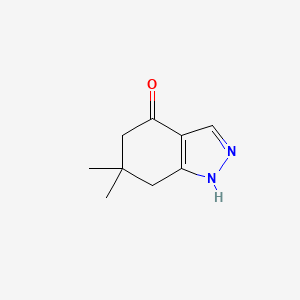
![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
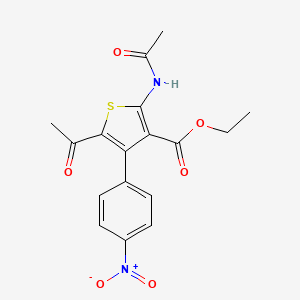
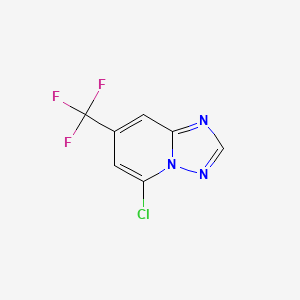

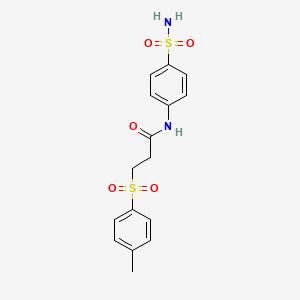

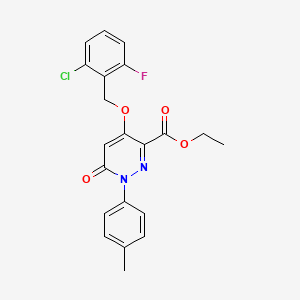
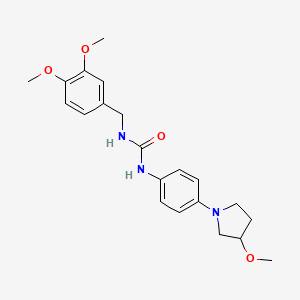
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
